

# Diflufenican CAS number and other chemical identifiers

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## Compound of Interest

Compound Name: *Diflufenican*

Cat. No.: *B1670562*

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## Diflufenican: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the herbicide **Diflufenican**, focusing on its chemical properties, mechanism of action, and relevant experimental methodologies. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this compound.

## Core Chemical Identifiers

**Diflufenican** is a selective herbicide used for the control of broadleaf weeds.<sup>[1]</sup> Its chemical identity is defined by several key identifiers, which are crucial for accurate documentation and research.

Identifier	Value	Source(s)
CAS Number	83164-34-4	[1]
IUPAC Name	N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide	[1]
Chemical Formula	C <sub>19</sub> H <sub>11</sub> F <sub>5</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	394.30 g/mol	[1]
PubChem CID	91735	[1]
SMILES	<chem>C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F</chem>	[1]

## Mechanism of Action: Inhibition of Carotenoid Biosynthesis

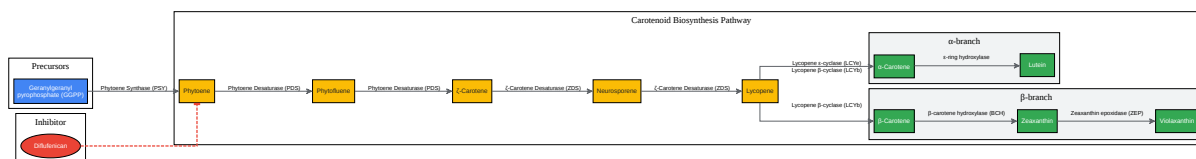
**Diflufenican**'s herbicidal activity stems from its role as a potent inhibitor of the carotenoid biosynthesis pathway in plants.[1][2] Specifically, it targets and blocks the function of the enzyme phytoene desaturase (PDS).[1][2]

PDS is a critical enzyme responsible for the desaturation of phytoene, a precursor molecule in the carotenoid pathway.[3][4][5] By inhibiting PDS, **Diflufenican** causes the accumulation of phytoene and prevents the formation of downstream carotenoids, such as beta-carotene, lutein, and zeaxanthin.[3][4][5]

Carotenoids play a vital role in photoprotection by quenching reactive oxygen species generated during photosynthesis.[5] The absence of these protective pigments leads to photo-oxidative damage of chlorophyll and other cellular components, resulting in the characteristic bleaching or whitening of the treated plant tissues, followed by necrosis and death.[1][2]

## Signaling Pathway: Carotenoid Biosynthesis

The following diagram illustrates the carotenoid biosynthesis pathway and highlights the point of inhibition by **Diflufenican**.



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Carotenoid biosynthesis pathway showing **Diflufenican**'s inhibition of Phytoene Desaturase (PDS).

## Experimental Protocols

This section outlines key experimental methodologies for the study of **Diflufenican**.

## Synthesis of Diflufenican

Several synthetic routes for **Diflufenican** have been reported. A common laboratory-scale synthesis involves the following steps:

- Esterification: React 2-chloronicotinic acid with 3-(trifluoromethyl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane (DCM) to form the corresponding ester.
- Amidation: The resulting ester is then reacted with 2,4-difluoroaniline in a suitable solvent, often with a base such as sodium hydride, to yield **Diflufenican**.<sup>[6]</sup>
- Purification: The crude product is purified by recrystallization or column chromatography.<sup>[6]</sup>

## In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This assay is crucial for determining the inhibitory activity of compounds like **Diflufenican** on its target enzyme.

- **Enzyme Preparation:** Recombinant PDS can be expressed in and purified from *E. coli* or other suitable expression systems. Alternatively, PDS can be partially purified from plant tissues known to have high carotenoid biosynthesis activity, such as etiolated seedlings or chromoplasts from fruits and flowers.
- **Substrate Preparation:** The substrate, phytoene, is typically incorporated into liposomes to ensure its solubility in the aqueous assay buffer.
- **Assay Reaction:** The reaction mixture contains the PDS enzyme preparation, phytoene-containing liposomes, a suitable buffer (e.g., Tris-HCl with cofactors like FAD and NADP+), and the inhibitor (**Diflufenican**) at various concentrations.
- **Incubation:** The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a defined period.
- **Product Extraction and Analysis:** The reaction is stopped, and the carotenoids are extracted with an organic solvent (e.g., acetone or a mixture of chloroform and methanol). The amount of phytoene consumed or the amount of desaturated products (e.g., phytofluene,  $\zeta$ -carotene) formed is quantified by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.<sup>[7][8][9]</sup>

## Analysis of Phytoene Accumulation in Planta

This experiment confirms the in vivo effect of **Diflufenican** on the carotenoid biosynthesis pathway.

- **Plant Treatment:** Treat susceptible plants or plant cell cultures with a known concentration of **Diflufenican**. Include an untreated control group.
- **Sample Collection:** Harvest plant tissue at various time points after treatment.
- **Pigment Extraction:** Grind the plant tissue in a suitable solvent, such as acetone or methanol, to extract the pigments. Saponification with potassium hydroxide may be

necessary to remove chlorophylls and other interfering lipids.[10][11]

- **Phytoene Quantification:** Separate and quantify the extracted pigments using HPLC with a C30 reverse-phase column, which is particularly effective for separating carotenoid isomers. [12][13] Phytoene is detected by its characteristic UV absorbance spectrum.

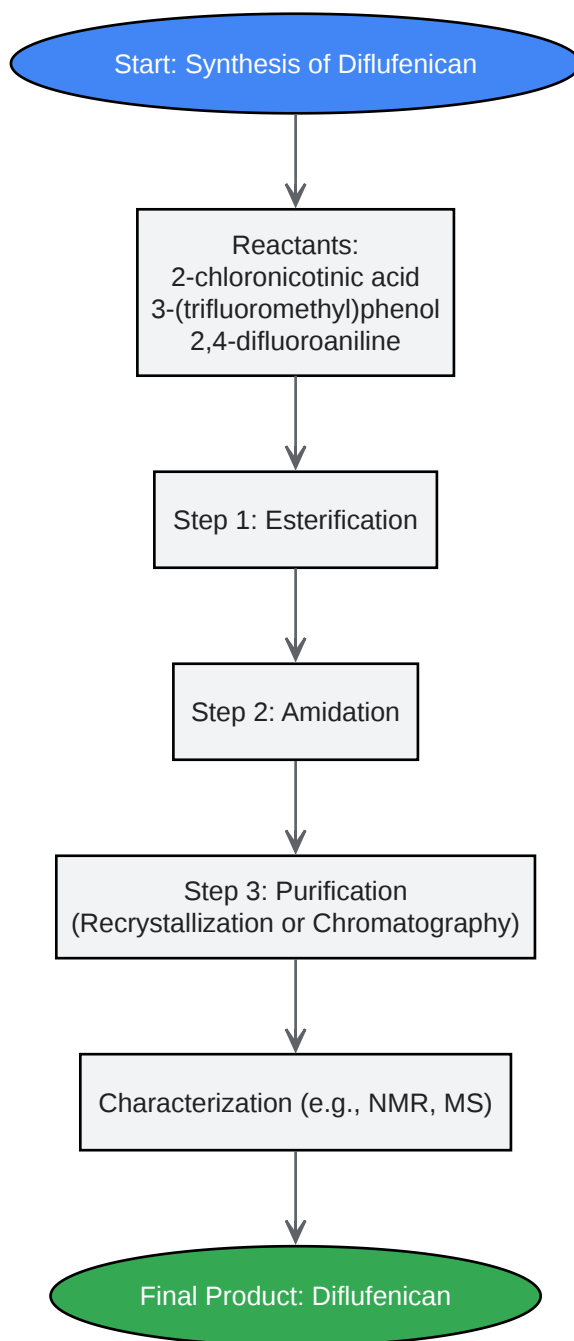
## Analytical Methods for Diflufenican Residue Detection

Determining the presence and concentration of **Diflufenican** in environmental samples like soil and water is essential for regulatory and environmental impact studies.

- **Extraction:** **Diflufenican** is typically extracted from soil samples using an organic solvent such as methanol or acetonitrile, often with the aid of sonication or shaking.[14][15]
- **Clean-up:** The crude extract is purified using solid-phase extraction (SPE) with cartridges such as C18 or silica to remove interfering compounds.[14]
- **Analysis:** The purified extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector for sensitive and selective quantification.[16][17][18] Gas chromatography (GC) with an electron capture detector (ECD) can also be used.[14]

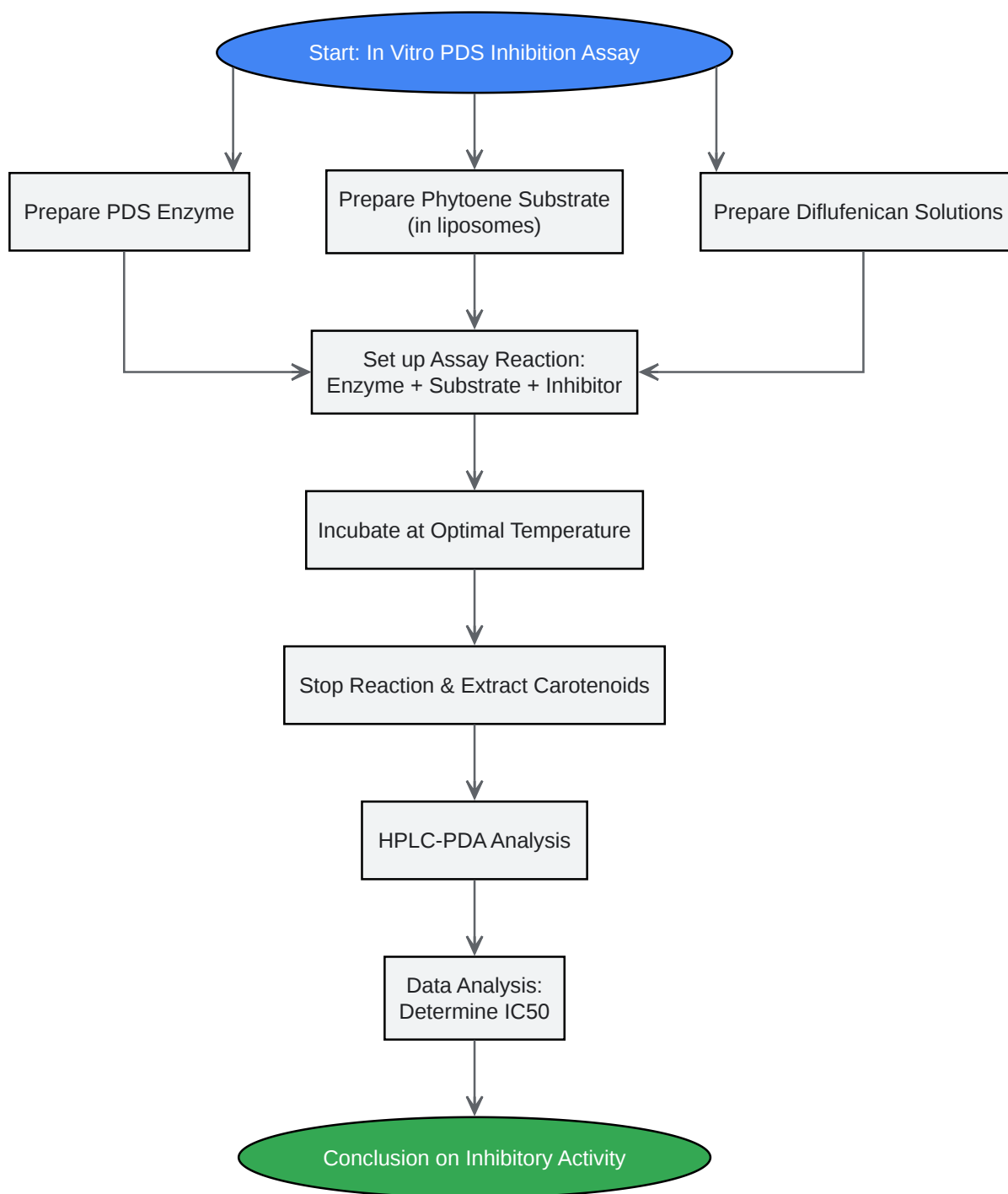
## Experimental and Logical Workflows

The following diagrams illustrate the logical flow of key experimental procedures related to **Diflufenican** research.



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Workflow for the chemical synthesis of **Diflufenican**.



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Experimental workflow for the in vitro Phytoene Desaturase (PDS) inhibition assay.

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